molecular formula C19H19N3O2 B2953256 N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-29-0

N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2953256
CAS No.: 852369-29-0
M. Wt: 321.38
InChI Key: OVUHGZOIAHYFKI-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative designed for research applications in medicinal chemistry and drug discovery. Indole-based compounds are recognized as privileged structures in pharmacology due to their diverse biological activities . This compound features a 2-methylindole core, a scaffold present in molecules known to interact with cytoskeletal targets like the Actin-related protein 2/3 (Arp2/3) complex, which is crucial for processes such as cell motility . The molecular structure also incorporates a dimethylaminophenyl group, a feature common in compounds with demonstrated potential in areas such as cancer therapy, often serving as oxidative pro-drugs or targeted inhibitors . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, particularly in developing potential therapeutic agents for conditions like cancer and inflammatory diseases . Its mechanism of action is anticipated to involve interaction with specific enzymatic targets or cellular pathways, consistent with related indole derivatives that exhibit activity by inhibiting enzymes such as cyclooxygenase (COX) or various kinase enzymes . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-17(15-6-4-5-7-16(15)20-12)18(23)19(24)21-13-8-10-14(11-9-13)22(2)3/h4-11,20H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUHGZOIAHYFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors under controlled conditions.

  • Reduction and Oxidation Reactions: Utilizing reducing or oxidizing agents to achieve the desired structure.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.

  • Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.

  • Substitution Reactions: Involving the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: Such as halogens or alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Various reduced derivatives of the compound.

  • Substitution Products: Various substituted derivatives of the compound.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, or other proteins.

  • Pathways: Involves signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Ring

Adamantane-Substituted Indole Derivatives
  • Compound : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide .
  • Structural Difference : The 2-methyl group on the indole is replaced with a bulky adamantane moiety.
  • Steric Effects: The bulky group may hinder binding to flat enzymatic pockets, altering selectivity compared to the target compound.
Methoxy-Substituted Indole Derivatives
  • Compound : 2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide .
  • Structural Difference : A methoxy group replaces the 2-methyl substituent on the indole.
  • Metabolic Stability: Methoxy groups are susceptible to demethylation, possibly reducing in vivo stability compared to the methyl group.

Variations in the N-Substituent

Fluorobenzyl-Substituted Analogues
  • Compound : N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide .
  • Structural Difference: The dimethylaminophenyl group is replaced with a 4-fluorobenzyl moiety.
  • Implications: Lipophilicity: Fluorine’s electronegativity increases polarity slightly, balancing lipophilicity for improved blood-brain barrier penetration. Binding Affinity: The absence of dimethylamino may reduce interactions with charged residues in targets like kinases or GPCRs.
Methylphenyl-Substituted Derivatives
  • Compound: N-(4-Methylphenyl)-2-[(3Z)-2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-yl]acetamide .
  • Structural Difference : Incorporates a hydrazone group and a 4-methylphenyl substituent.
  • Solubility: The methylphenyl group may reduce solubility compared to the dimethylaminophenyl substituent.

Structural Additions: Heterocyclic Moieties

Thiazolidinone-Triazole Hybrids
  • Compound: N-(2-(4-(Dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide .
  • Structural Difference: Incorporates thiazolidinone and triazole rings.
  • Implications: Hydrogen Bonding: Thiazolidinone’s carbonyl and triazole’s nitrogen atoms offer additional hydrogen-bonding sites, improving target affinity.
Cyclopropyl-Pyridine Derivatives
  • Compound: 2-(2-((1R,3S)-2,2-Dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl)-N-(pyridin-3-ylmethyl)acetamido)-N-(4-(dimethylamino)phenyl)-2-methylpropanamide .
  • Structural Difference : Includes a cyclopropyl ring and pyridine substitution.
  • Implications :
    • Steric Hindrance : The cyclopropyl group introduces strain, possibly enhancing binding to rigid enzymatic pockets.
    • Bioavailability : Pyridine improves water solubility but may increase metabolic clearance.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound with significant interest in pharmaceutical research, exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_2O_2 with a molecular weight of approximately 300.36 g/mol. The compound features a dimethylamino group, an indole moiety, and an acetamide functional group, which are critical for its biological activity.

1. Interaction with Receptors

Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, including serotonin receptors (5-HT), dopamine receptors (D), and adrenergic receptors. These interactions can modulate neurochemical pathways, influencing mood, cognition, and perception.

2. Enzyme Inhibition

The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which could enhance mood and cognitive function.

Antidepressant Activity

Studies have shown that compounds with a similar structure to this compound possess antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance serotonergic and dopaminergic transmission.

Neuroprotective Effects

Research indicates potential neuroprotective properties through the modulation of oxidative stress pathways. Compounds that share structural similarities have demonstrated the ability to reduce neuronal apoptosis and promote cell survival under stress conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels; improved mood
NeuroprotectiveReduced oxidative stress; enhanced neuronal survival
Enzyme InhibitionInhibition of MAO; increased neurotransmitter levels

Case Study: Antidepressant Efficacy

In a study involving rodent models, administration of this compound showed significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response correlating with increased serotonin levels in the brain, suggesting its potential as an antidepressant candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Indole core functionalization : Introduce the 2-methyl group to the indole ring via Friedel-Crafts alkylation .

Oxoacetamide formation : React the substituted indole with oxalyl chloride, followed by coupling with 4-(dimethylamino)aniline.

Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm intermediates via 1^1H/13^13C NMR (e.g., δ ~10.5 ppm for indole NH, δ ~3.0 ppm for dimethylamino protons) and HRMS (exact mass: 335.15 g/mol) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Purity : Assessed via HPLC (C18 column, mobile phase: acetonitrile/water gradient) with >95% purity threshold.
  • Structural confirmation : Use 1^1H NMR (e.g., coupling constants for aromatic protons), 13^13C NMR (carbonyl signals at ~170-180 ppm), and FTIR (C=O stretch at ~1650–1750 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in cancer research?

  • Methodological Answer :

  • Cytotoxicity assays : Screen against cancer cell lines (e.g., HepG2, MCF7) using MTT assays. Compare IC₅₀ values (e.g., reference compound 5r in structurally similar derivatives showed IC₅₀ = 10.56 µM against HepG2) .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., PARP cleavage) and caspase-3/8 activation. Use flow cytometry to quantify apoptotic cells (Annexin V/PI staining) .

Q. How do structural modifications (e.g., substituents on the indole or phenyl rings) influence the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with variations (e.g., halogenation at indole C5, replacement of dimethylamino with piperazinyl). Test in parallel for cytotoxicity and logP (lipophilicity) to correlate activity with structural features.
  • Data contradiction example : Adamantane-substituted analogs (e.g., 2-(2-adamantyl-indol-3-yl)-2-oxoacetamide) show enhanced activity but reduced solubility, requiring formulation optimization .

Q. What analytical techniques resolve discrepancies in reported activity data for similar acetamide derivatives?

  • Methodological Answer :

  • Batch variability control : Standardize synthetic protocols (e.g., reaction time, temperature) and purity thresholds.
  • Meta-analysis : Compare published IC₅₀ values using standardized assays (e.g., MTT vs. CellTiter-Glo). Adjust for differences in cell line passage numbers or culture conditions .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 6, 12, 24 hrs. Monitor cleavage products (e.g., free indole or aniline derivatives).
  • Photostability : Expose to UV light (λ = 254 nm) and track changes via UV-Vis spectroscopy (absorbance shifts >300 nm) .

Q. What computational methods support the rational design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., EGFR or caspase-8).
  • ADMET prediction : Apply tools like SwissADME to estimate permeability (Caco-2 model), CYP450 inhibition, and bioavailability .

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